Glutamylvaline

Description

Glutamylvaline has been reported in Brassica napus, Euglena gracilis, and Trypanosoma brucei with data available.

Properties

IUPAC Name |

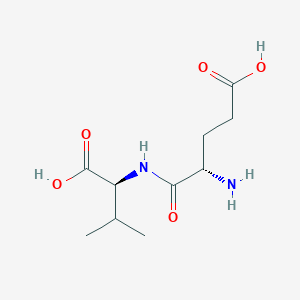

4-amino-5-[(1-carboxy-2-methylpropyl)amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O5/c1-5(2)8(10(16)17)12-9(15)6(11)3-4-7(13)14/h5-6,8H,3-4,11H2,1-2H3,(H,12,15)(H,13,14)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SITLTJHOQZFJGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C(CCC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5879-06-1 | |

| Record name | 4-Amino-5-((1-carboxy-2-methylpropyl)amino)-5-oxopentanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005879061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glutamylvaline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334345 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

Glutamylvaline chemical structure and properties

This in-depth technical guide provides a detailed overview of the chemical structure, physicochemical properties, biological roles, and relevant experimental protocols for Glutamylvaline. The information is intended for researchers, scientists, and professionals in the field of drug development and biochemical research.

Chemical Structure and Identification

This compound, specifically γ-L-Glutamyl-L-valine, is a dipeptide composed of a glutamic acid residue and a valine residue. The two amino acids are linked via a peptide bond between the gamma-carboxyl group of the glutamic acid and the alpha-amino group of the valine.[1] This gamma-linkage is a critical structural feature that confers resistance to proteolytic cleavage by some enzymes.[1]

The systematic IUPAC name for γ-Glutamylvaline is (2S)-2-amino-5-[[(1S)-1-carboxy-2-methylpropyl]amino]-5-oxopentanoic acid.[1][2]

Table 1: Chemical Identifiers for γ-Glutamylvaline

| Identifier | Value |

| IUPAC Name | (2S)-2-amino-5-[[(1S)-1-carboxy-2-methylpropyl]amino]-5-oxopentanoic acid[1][2] |

| SMILES | CC(C)C(C(=O)O)NC(=O)CCC(C(=O)O)N |

| InChI Key | AQAKHZVPOOGUCK-XPUUQOCRSA-N |

Physicochemical Properties

This compound is a solid at room temperature.[3] Its properties are influenced by the constituent amino acids and the nature of the gamma-peptide bond.

Table 2: Physicochemical Properties of γ-Glutamylvaline

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈N₂O₅ | [1] |

| Molecular Weight | 246.26 g/mol | [1] |

| Monoisotopic Mass | 246.1216 Da | [1] |

| Physical State | Solid | [3] |

| Aqueous Solubility | 9.02 g/L (maximal at pH 5-6) | [1][3] |

| Solubility in DMSO | <1 g/L | [1] |

| Predicted logP | -2.9 | [3] |

| Predicted pKa (Strongest Acidic) | 2.09 | [3] |

| Predicted pKa (Strongest Basic) | 9.31 | [3] |

| Decomposition Temperature | >210°C | [1] |

| Hydrolytic Half-life | 48 hours at pH 3; 12 hours at pH 9 | [1] |

Spectroscopic Data

Spectroscopic methods are crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Data for γ-Glutamylvaline

| Spectroscopic Method | Key Features |

| Mass Spectrometry (ESI-MS/MS) | Predominant [M+H]⁺ ion at m/z 247.13. Characteristic fragment ions at m/z 130.05 (Val-H₂O⁺) and m/z 84.04 (Glu-γ-CH₂CH₂⁺).[1] |

| Infrared (IR) Spectroscopy | Key absorptions (KBr): 3321 cm⁻¹ (N-H stretch), 1712 cm⁻¹ (C=O, γ-carboxyl), 1654 cm⁻¹ (amide I band). |

| ¹H and ¹³C NMR Spectroscopy | While detailed experimental data is not readily available in the literature, NMR is used for structural confirmation. Predicted spectra are available in databases such as the Human Metabolome Database (HMDB). |

Biological Role and Signaling Pathways

This compound is an endogenous metabolite found in humans and has been reported in various organisms, including Saccharomyces cerevisiae.[4] It is considered an incomplete breakdown product of protein digestion or catabolism.[3] Beyond its metabolic role, this compound exhibits significant biological activities, particularly in taste perception and cellular signaling.

"Kokumi" Taste Sensation

This compound is recognized as a "kokumi" substance, which enhances the basic tastes of umami, sweet, salty, and sour, and imparts a sense of richness, mouthfulness, and continuity to foods.[5] It is believed to exert this effect through allosteric modulation of the calcium-sensing receptor (CaSR) on the tongue.[6] Molecular modeling studies suggest that in the presence of monosodium glutamate (MSG), this compound interacts with amino acid residues in the umami taste receptor T1R1, leading to an enhanced umami taste.[1]

Calcium-Sensing Receptor (CaSR) Signaling and Anti-inflammatory Effects

In adipocytes, this compound has been shown to exert anti-inflammatory effects through the activation of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor.[2] Activation of CaSR by this compound in 3T3-L1 mouse adipocytes leads to a signaling cascade that suppresses the production of pro-inflammatory cytokines such as IL-6 and MCP-1 induced by TNF-α.[2]

Furthermore, this CaSR activation modulates the crosstalk between the Wnt/β-catenin and PPARγ pathways.[2] It restores the phosphorylation of β-catenin that is inhibited by TNF-α and enhances the expression of PPARγ and adiponectin.[2]

Experimental Protocols

Enzymatic Synthesis of γ-Glutamylvaline

An established method for synthesizing γ-Glutamylvaline involves the use of bacterial γ-glutamyltranspeptidase (GGT).[7]

Materials:

-

L-Glutamine (Gln)

-

L-Valine (Val)

-

Bacterial γ-glutamyltranspeptidase (GGT)

-

NaOH for pH adjustment

-

Trichloroacetic acid (TCA)

-

Dowex 1 x 8 column

-

Acetic acid

Procedure:

-

Prepare a reaction mixture containing 20 mM Gln and 300 mM Val.[7]

-

Adjust the pH of the mixture to 10 with NaOH.[7]

-

Add GGT to a final concentration of 0.04 U/ml.[7]

-

Incubate the reaction mixture at 37°C for 3 hours.[7]

-

Terminate the reaction by adding 1/10 volume of 100% TCA.[7]

-

Filter the mixture and analyze the product formation by HPLC. An 88% yield of γ-Glu-Val can be expected under these optimal conditions.[7]

Purification:

-

Load the reaction mixture onto a Dowex 1 x 8 column.

-

Wash the column with water and 0.1 N acetic acid.

-

Elute γ-Glu-Val with 0.5 N acetic acid.

-

Collect and lyophilize the fractions containing the purified product.[7]

Quantification of γ-Glutamylvaline in Biological Samples using UHPLC-MS/MS

A validated method for the quantification of γ-Glutamylvaline in cellular extracts has been developed.[7]

Sample Preparation:

-

To a frozen cell pellet, add water and sonicate to lyse the cells.

-

Derivatize the sample with benzoyl chloride.

-

Centrifuge the derivatized sample.

-

Add an internal standard solution (e.g., ¹³C₆-benzoylated γ-Glu-Val).[7]

UHPLC-MS/MS Analysis:

-

Chromatographic Separation: Use a reverse-phase column (e.g., C18) with a mobile phase gradient of water with 0.1% formic acid and acetonitrile.[1]

-

Ionization: Employ electrospray ionization (ESI) in positive mode.[1]

-

Detection: Use multiple reaction monitoring (MRM) to monitor the precursor ion [M+H]⁺ and its characteristic fragment ions.[1]

-

Quantification: Generate a calibration curve using standards of known concentrations to determine the concentration of γ-Glutamylvaline in the samples.

References

- 1. Mechanism for the Differential Taste-Enhancing Effect of the Kokumi Peptide γ-Glutamyl-Valine [spkx.net.cn]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Allosteric Modulation of the Calcium-sensing Receptor by γ-Glutamyl Peptides: INHIBITION OF PTH SECRETION, SUPPRESSION OF INTRACELLULAR cAMP LEVELS, AND A COMMON MECHANISM OF ACTION WITH l-AMINO ACIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular and sensory characterization of gamma-glutamyl peptides as key contributors to the kokumi taste of edible beans (Phaseolus vulgaris L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Calcium-sensing receptor - Wikipedia [en.wikipedia.org]

- 7. Quantitative analysis of γ-glutamylisoleucine, γ-glutamylthreonine, and γ-glutamylvaline in HeLa cells using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Glutamylvaline

For researchers, scientists, and professionals in drug development, understanding the nuances of dipeptides is crucial for advancements in metabolomics, pharmacology, and food science. This guide provides a comprehensive overview of Glutamylvaline, focusing on its chemical identity, properties, and biological relevance.

Chemical Identity: IUPAC Name and Synonyms

This compound exists as two distinct isomers, α-Glutamylvaline and γ-Glutamylvaline, differing in the peptide linkage between the glutamic acid and valine residues. The gamma-isomer is of particular biological interest due to its formation via the action of γ-glutamyltransferase (GGT) and its resistance to standard proteolysis.[1]

γ-Glutamylvaline

The systematic IUPAC name for γ-Glutamylvaline is (2S)-2-amino-5-[[(1S)-1-carboxy-2-methylpropyl]amino]-5-oxopentanoic acid .[1][2][3][4] This nomenclature specifies the stereochemistry at both chiral centers and indicates the peptide bond is formed between the γ-carboxyl group of glutamic acid and the α-amino group of valine.[1]

Synonyms: A variety of synonyms are used in literature and chemical databases for γ-Glutamylvaline, including:

α-Glutamylvaline

For the alpha isomer, the IUPAC name is (4S)-4-amino-5-[[(1S)-1-carboxy-2-methylpropyl]amino]-5-oxopentanoic acid .

Synonyms:

-

This compound

-

L-Glutamyl-L-valine

-

alpha-Glu-Val

-

EV dipeptide

Physicochemical and Biological Data

The following table summarizes key quantitative data for γ-Glutamylvaline, the more extensively studied isomer.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₈N₂O₅ | [1][3] |

| Molecular Weight | 246.26 g/mol | [1][3] |

| Monoisotopic Mass | 246.1216 Da | [1][3] |

| Physical Description | Solid | [3] |

| Aqueous Solubility | 9.02 g/L (maximal at pH 5-6) | [1] |

| Solubility in DMSO | <1 g/L | [1] |

| Thermal Stability | Decomposes above 210°C | [1] |

| Hydrolytic Half-life | 48 hours at pH 3; 12 hours at pH 9 | [1] |

| Collision Cross Section | 160.1 Ų ([M+H]⁺) | [3] |

| Computed XLogP3 | -2.8 | [3] |

Metabolic Pathways of γ-Glutamylvaline

In organisms such as Saccharomyces cerevisiae, γ-Glutamylvaline is synthesized through pathways linked to glutathione (GSH) metabolism. Two primary routes have been identified.[5][6][7] The first involves the direct synthesis from glutamate and valine or the transfer of a γ-glutamyl group from GSH. The second pathway involves the transfer of the γ-glutamyl group from GSH to the dipeptide Val-Gly.[5]

Experimental Protocols

Enzymatic Synthesis of γ-Glutamylvaline

This protocol is adapted from a method developed to synthesize γ-Glu-Val using bacterial γ-glutamyltranspeptidase (GGT).[8]

Objective: To enzymatically synthesize γ-Glutamylvaline from L-Glutamine and L-Valine.

Materials:

-

L-Glutamine (Gln)

-

L-Valine (Val)

-

Bacterial γ-glutamyltranspeptidase (GGT)

-

Reaction buffer (e.g., pH 10)

-

Dowex 1x8 resin for purification

-

NMR spectrometer for identification

Methodology:

-

Reaction Setup: Prepare a reaction mixture with final concentrations of 20 mM Gln, 300 mM Val, and 0.04 U/ml GGT in a suitable buffer at pH 10.[8]

-

Incubation: Incubate the reaction mixture at 37°C for 3 hours.[8]

-

Purification:

-

Load the reaction mixture onto a Dowex 1x8 column to separate the product from unreacted substrates and byproducts.

-

Elute the bound γ-Glu-Val using an appropriate gradient.

-

-

Identification: Confirm the identity and purity of the synthesized γ-Glu-Val using Nuclear Magnetic Resonance (NMR) spectroscopy.[8]

The expected yield from this protocol is approximately 88%.[8]

Quantification by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

This section outlines a general workflow for the quantification of γ-Glutamylvaline in biological samples, based on established methods for γ-glutamyl peptides.[9][10]

Objective: To accurately measure the concentration of γ-Glutamylvaline in a biological matrix (e.g., cell pellets, plasma).

Materials:

-

UHPLC-MS/MS system

-

BEH C18 column or a hydrophilic interaction chromatography (HILIC) column

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile

-

Internal standard (e.g., isotopically labeled γ-Glutamylvaline)

-

Sample preparation reagents (e.g., water for cell lysis, protein precipitation solvent)

Methodology:

-

Sample Preparation:

-

Chromatographic Separation:

-

Inject the prepared sample onto the UHPLC system.

-

Use a suitable gradient of Mobile Phase A and B to achieve chromatographic separation of γ-Glutamylvaline from other matrix components and isomers. A BEH C18 column is often used for this purpose.[9]

-

-

Mass Spectrometric Detection:

-

Analyze the eluent using a tandem mass spectrometer operating in a multiple reaction monitoring (MRM) mode.

-

Define specific precursor-to-product ion transitions for both the analyte and the internal standard to ensure specificity and accurate quantification.

-

-

Data Analysis:

-

Construct a calibration curve using standards of known concentrations.

-

Determine the concentration of γ-Glutamylvaline in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

This technical guide provides a foundational understanding of this compound, with a focus on its gamma-isomer, to support ongoing research and development efforts.

References

- 1. gamma-Glutamylvaline | 2746-34-1 | Benchchem [benchchem.com]

- 2. Multiple pathways for the formation of the γ-glutamyl peptides γ-glutamyl-valine and γ- glutamyl-valyl-glycine in Saccharomyces cerevisiae | PLOS One [journals.plos.org]

- 3. gamma-Glutamylvaline | C10H18N2O5 | CID 7015683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. gamma-glutamylvaline - MetaboAge [metaboage.info]

- 5. Multiple pathways for the formation of the γ-glutamyl peptides γ-glutamyl-valine and γ- glutamyl-valyl-glycine in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Multiple pathways for the formation of the γ-glutamyl peptides γ-glutamyl-valine and γ- glutamyl-valyl-glycine in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Enzymatic synthesis of gamma-glutamylvaline to improve the bitter taste of valine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Quantitative analysis of γ-glutamylisoleucine, γ-glutamylthreonine, and γ-glutamylvaline in HeLa cells using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources and Analysis of Glutamylvaline in Foods

For Researchers, Scientists, and Drug Development Professionals

Abstract: γ-Glutamyl-L-valine (γ-Glu-Val) is a dipeptide of significant interest due to its role as a "kokumi" substance, enhancing the mouthfulness, continuity, and richness of flavors in food. Beyond its sensory properties, γ-Glu-Val has demonstrated potential anti-inflammatory and anti-diabetic bioactivities, making it a target for research in functional foods and drug development. This technical guide provides a comprehensive overview of the natural sources of γ-Glu-Val, its biosynthetic pathways, and the analytical methodologies required for its quantification. While direct quantitative data for γ-Glu-Val across a wide range of foods is limited in publicly available literature, this guide summarizes the known occurrences, presents quantitative data for the closely related and potent kokumi tripeptide γ-Glu-Val-Gly as a proxy, and details the experimental protocols necessary for future research and analysis.

Introduction to γ-Glutamyl Peptides

γ-Glutamyl peptides are a class of di- or tripeptides characterized by an isopeptide bond between the γ-carboxyl group of a glutamate residue and the amino group of another amino acid. This structure is distinct from typical peptide bonds, which form at the α-carboxyl group. In the context of food science, these peptides, particularly γ-Glu-Val, are recognized for imparting a "kokumi" sensation—a Japanese term describing richness, thickness, and a lasting mouthfeel that enhances the primary tastes of umami, saltiness, and sweetness.

The biological significance of γ-Glu-Val is linked to its function as an agonist of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor present in taste bud cells and various other tissues throughout the body[1][2][3]. This interaction is not only responsible for the kokumi sensation but is also implicated in the peptide's observed therapeutic effects, such as the modulation of inflammatory responses and glucose metabolism[1][2][3].

Natural Occurrence in Foodstuffs

γ-Glutamyl peptides are typically formed during food processing methods that involve aging, fermentation, or enzymatic hydrolysis of proteins. Key food categories where these compounds are prevalent include:

-

Fermented Foods: Products like soy sauce, fish sauce, miso, beer, and fermented shrimp paste are rich sources of γ-glutamyl peptides.[4][5][6] The metabolic activity of microorganisms, particularly yeast and fungi, is crucial for their synthesis.[7]

-

Aged Cheeses: The maturation process of cheeses, such as Gouda, allows for the enzymatic breakdown of milk proteins, leading to the formation of various peptides, including γ-glutamyl dipeptides.[5]

-

Legumes and Vegetables: Edible beans (e.g., Phaseolus vulgaris) have been identified as a significant source of γ-glutamyl peptides, including γ-Glu-Val.[2]

-

Fungi: Edible mushrooms are known to contain a variety of bioactive peptides, including γ-glutamyl derivatives.[8]

While γ-Glu-Val has been qualitatively identified in foods like fermented cereal by-products, comprehensive quantitative data remains sparse.[9] However, the concentration of its derivative, γ-Glu-Val-Gly, has been well-documented and serves as a strong indicator for the presence of γ-Glu-Val.

Quantitative Data

Quantitative Analysis of γ-Glutamyl-Valyl-Glycine (γ-Glu-Val-Gly)

The tripeptide γ-Glu-Val-Gly is a potent kokumi substance and a direct metabolic product of γ-Glu-Val. Its concentration in various food products has been quantified using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), providing valuable insight into the potential levels of its precursor. The data below is summarized from peer-reviewed scientific literature.[4][5]

| Food Product Category | Food Item Example | Concentration Range (μmol/kg or μmol/L) | Analytical Method | Reference(s) |

| Seafood | Raw Scallops | 0.26 μmol/kg | HPLC-MS/MS | [4][5] |

| Dried Scallops | 2.5 μmol/kg | HPLC-MS/MS | [4][5] | |

| Cooked King Prawns | 0.60 μmol/kg | HPLC-MS/MS | [4][5] | |

| Fermented Seasonings | Fish Sauces | 1.3 - 41.4 μmol/L | HPLC-MS/MS | [4][5] |

| Soy Sauces | 4.9 - 20.1 μmol/L | HPLC-MS/MS | [4][5] | |

| Fermented Shrimp Pastes | 3.2 - 17.1 μmol/kg | HPLC-MS/MS | [4][5] | |

| Fermented Beverages | Beer | 0.26 - 0.59 μmol/kg | HPLC-MS/MS | [4][5] |

| Dairy | Cheese (Ewe's Milk) | 1.2 - 1.9 μmol/kg | HPLC-MS/MS | [4][5] |

Biosynthetic Pathways

The formation of γ-Glu-Val in food, particularly in fermented products, is primarily an enzymatic process. Research in the yeast Saccharomyces cerevisiae has elucidated two main pathways for its synthesis, which are likely representative of the mechanisms in other fungi used in food production.[7][10]

The key enzymes involved are:

-

γ-Glutamyltransferase (GGT): An enzyme that transfers the γ-glutamyl moiety from a donor molecule, such as glutathione (GSH), to an acceptor amino acid like valine.[7][11]

-

Glutamate-Cysteine Ligase (GCL): The rate-limiting enzyme in glutathione synthesis, which can also ligate glutamate to other amino acids, including valine, in a process analogous to the first step of GSH synthesis.[7][12]

-

Glutathione Synthetase (GS): The enzyme that catalyzes the final step of GSH synthesis. It can also add glycine to γ-Glu-Val to form the tripeptide γ-Glu-Val-Gly.[7][10]

The diagram below illustrates the two primary pathways for the formation of γ-Glu-Val.

Experimental Protocols for Quantification

The accurate quantification of γ-Glu-Val in complex food matrices requires a robust analytical method, typically utilizing Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This approach offers the high selectivity and sensitivity needed to detect and quantify low-concentration peptides.

Representative Methodology: UHPLC-MS/MS

A generalized protocol for the analysis of γ-Glu-Val is outlined below. This protocol may require optimization based on the specific food matrix and available instrumentation.

1. Sample Preparation and Extraction:

-

Homogenization: Solid food samples (e.g., 1.0 g) are homogenized. Liquid samples can be used directly.

-

Extraction: The analyte is extracted using an aqueous solution (e.g., ultrapure water or a buffer) with vortexing or sonication.

-

Deproteinization: Proteins that can interfere with analysis are precipitated by adding a solvent like acetonitrile (ACN) or by acid precipitation (e.g., with trichloroacetic acid or formic acid). The sample is then centrifuged at high speed (e.g., 10,000 x g for 15 min at 4°C), and the supernatant is collected.

-

Derivatization (Optional but Recommended): To enhance chromatographic retention and ionization efficiency, the extracted analyte can be derivatized. A common agent is 6-aminoquinoyl-N-hydroxysuccinimidyl-carbamate (AQC).[4] Alternatively, benzoyl chloride can be used for chemical isotope labeling, which allows for precise internal standardization.

-

Final Dilution & Filtration: The derivatized or underivatized extract is diluted to the appropriate concentration range for the instrument and filtered through a 0.22 µm syringe filter before injection.

2. Chromatographic Separation (UHPLC):

-

Column: Due to the high polarity of γ-Glu-Val, Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred over standard reversed-phase chromatography. A column such as an amide-based stationary phase is suitable.

-

Mobile Phase: A typical mobile phase system consists of:

-

Mobile Phase A: Water with an additive (e.g., 0.1% formic acid).

-

Mobile Phase B: Acetonitrile with an additive (e.g., 0.1% formic acid).

-

-

Gradient Elution: A gradient program is used, starting with a high percentage of organic solvent (Mobile Phase B) and gradually increasing the aqueous component (Mobile Phase A) to elute the polar analytes.

-

Flow Rate: Typical for UHPLC systems (e.g., 0.3 - 0.5 mL/min).

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

3. Mass Spectrometric Detection (MS/MS):

-

Ionization Source: Electrospray Ionization (ESI) in positive mode is typically used.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting the precursor ion (the molecular ion of γ-Glu-Val) in the first quadrupole, fragmenting it in the collision cell, and monitoring specific product ions in the third quadrupole. This process is highly specific.

-

MRM Transitions: At least two transitions (one for quantification, one for qualification) should be optimized for the γ-Glu-Val standard.

-

Internal Standard: For accurate quantification, a stable isotope-labeled internal standard (e.g., ¹³C-labeled γ-Glu-Val) is ideal to correct for matrix effects and variations in instrument response.

-

Quantification: A calibration curve is generated using a series of known concentrations of a certified γ-Glu-Val standard. The concentration in the sample is determined by comparing its peak area ratio (analyte/internal standard) to the calibration curve.

The following diagram illustrates the general workflow for this analytical process.

Conclusion

γ-Glutamylvaline is a naturally occurring dipeptide with significant implications for both the food industry and biomedical research. It is primarily found in fermented and aged foods, where it contributes to the desirable kokumi flavor profile. While direct and extensive quantitative data for γ-Glu-Val is not yet widely available, its presence is strongly indicated by the quantification of its metabolic product, γ-Glu-Val-Gly, and confirmed by studies on microbial biosynthesis. The analytical framework, centered on UHPLC-MS/MS, is well-established for the accurate quantification of this and related peptides. Further research to quantify γ-Glu-Val across a broader range of food sources will be invaluable for understanding its dietary intake and harnessing its potential as a functional food ingredient and therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Multiple pathways for the formation of the γ-glutamyl peptides γ-glutamyl-valine and γ- glutamyl-valyl-glycine in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Derivation of Kokumi γ-Glutamyl Peptides and Volatile Aroma Compounds from Fermented Cereal Processing By-Products for Reducing Bitterness of Plant-Based Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Multiple pathways for the formation of the γ-glutamyl peptides γ-glutamyl-valine and γ- glutamyl-valyl-glycine in Saccharomyces cerevisiae | PLOS One [journals.plos.org]

- 8. mdpi.com [mdpi.com]

- 9. Glutathione - Wikipedia [en.wikipedia.org]

- 10. Quantitative analysis of γ-glutamylisoleucine, γ-glutamylthreonine, and γ-glutamylvaline in HeLa cells using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Quantitative analysis of γ-glutamylisoleucine, γ-glutamylthreonine, and γ-glutamylvaline in HeLa cells using UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dipeptide γ-L-Glutamyl-L-valine: A Technical Guide on its Scientific Journey, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-L-glutamyl-L-valine (γ-Glu-Val) is a non-proteinogenic dipeptide composed of glutamic acid and valine, linked via the γ-carboxyl group of the glutamic acid residue. Initially identified as a contributor to the "kokumi" taste sensation in foods, its biological significance has expanded into areas of cellular signaling and inflammation, positioning it as a molecule of interest for therapeutic development. This technical guide provides an in-depth overview of the discovery and history of γ-Glu-Val, its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and a summary of its known biological activities, with a focus on its role as an anti-inflammatory agent through the activation of the calcium-sensing receptor (CaSR).

Discovery and History in Science

The scientific journey of γ-glutamylvaline is intertwined with the broader exploration of γ-glutamyl peptides and the enzyme responsible for their synthesis, γ-glutamyltransferase (GGT). The groundwork was laid in the mid-20th century, with Hanes et al. in 1950 first describing the enzymatic reaction involving the transfer of a γ-glutamyl group from glutathione to an acceptor amino acid.[1] This seminal work led to the identification and characterization of γ-glutamyl transpeptidase (now known as GGT), the key enzyme in the γ-glutamyl cycle.[1][2]

While γ-glutamyl peptides were initially studied in the context of glutathione metabolism, their individual roles remained largely unexplored for decades. The discovery of γ-glutamylvaline in natural sources, such as edible beans (Phaseolus vulgaris L.), was a significant step forward.[3] Researchers investigating the complex taste profiles of foods identified γ-Glu-Val as a key molecule responsible for the "kokumi" sensation—a term describing mouthfulness, thickness, and a long-lasting savory taste.[3][4] This discovery in the early 2000s spurred further research into its synthesis and sensory properties.[5][6] More recently, scientific inquiry has shifted towards its physiological functions, revealing its potential as a signaling molecule with anti-inflammatory properties, particularly through its interaction with the calcium-sensing receptor (CaSR).[1][7] This has opened new avenues for its investigation as a potential therapeutic agent for chronic inflammatory conditions.[8]

Physicochemical Properties

γ-Glutamylvaline is a dipeptide with the systematic IUPAC name (2S)-2-amino-5-[[(1S)-1-carboxy-2-methylpropyl]amino]-5-oxopentanoic acid.[3][8] Its key physicochemical properties are summarized in the table below. The γ-linkage provides resistance to cleavage by many standard proteases.[8]

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₈N₂O₅ | [3][8] |

| Molecular Weight | 246.26 g/mol | [3][8] |

| Exact Mass | 246.1216 Da | [8] |

| Physical State | Solid | [3] |

| Aqueous Solubility | 9.02 g/L (maximal at pH 5-6) | [8] |

| Thermal Stability | Decomposes above 210°C | [8] |

| Hydrolytic Stability | Half-life of 48 hours at pH 3; 12 hours at pH 9 | [8] |

Synthesis, Purification, and Analysis

The study and application of γ-glutamylvaline rely on robust methods for its synthesis and quantification. Enzymatic synthesis is the most common and efficient method for its production.

Experimental Protocol: Enzymatic Synthesis and Purification

This protocol is adapted from the work of Suzuki et al. (2004) for the synthesis of γ-Glu-Val using bacterial γ-glutamyltranspeptidase (GGT).[5][6]

Materials:

-

L-Glutamine (Gln)

-

L-Valine (Val)

-

Bacterial γ-glutamyltranspeptidase (GGT) (e.g., from Escherichia coli)

-

Sodium Hydroxide (NaOH) for pH adjustment

-

Dowex 1 x 8 anion exchange resin (acetate form)

-

Acetic Acid (for elution)

-

Reaction Buffer (e.g., Tris-HCl, pH 10)

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing 20 mM L-glutamine and 300 mM L-valine in the desired reaction buffer.

-

pH Adjustment: Adjust the pH of the reaction mixture to 10.0 using NaOH.

-

Enzyme Addition: Initiate the reaction by adding GGT to a final concentration of 0.04 U/mL.

-

Incubation: Incubate the reaction mixture at 37°C for 3 hours. Under these conditions, a yield of approximately 88% can be expected.[5][6]

-

Reaction Termination: Terminate the reaction, for example, by heat inactivation of the enzyme or by acidification.

-

Purification:

-

Verification: Confirm the identity and purity of the eluted fractions using Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS).[5][6]

Experimental Protocol: Quantitative Analysis by UHPLC-MS/MS

This protocol is based on a validated method for the quantification of γ-glutamyl peptides in biological matrices, such as cell lysates.[7][9] This method utilizes derivatization to enhance chromatographic retention and sensitivity.

Materials:

-

Acetonitrile (ACN)

-

Formic Acid

-

Water (UHPLC-MS grade)

-

Benzoyl Chloride (BzCl)

-

¹³C₆-Benzoyl Chloride (for internal standard generation)

-

Sodium Carbonate

-

Internal Standard (¹³C₆-benzoylated γ-Glu-Val)

-

UHPLC system coupled to a tandem mass spectrometer

-

Reversed-phase C18 column (e.g., BEH C18, 1.7 µm)

Procedure:

-

Sample Preparation (from cell pellet):

-

To a frozen cell pellet, add a specific volume of cold water.

-

Sonicate the sample to lyse the cells and homogenize the mixture.

-

Centrifuge to pellet cell debris.

-

-

Derivatization:

-

To an aliquot of the supernatant, add sodium carbonate solution (e.g., 200 mM).

-

Add 1% (v/v) benzoyl chloride in acetonitrile.

-

Vortex and incubate at room temperature to allow the reaction to complete.

-

-

Internal Standard Addition & Final Preparation:

-

Centrifuge the derivatized sample.

-

Mix the supernatant with the ¹³C₆-benzoylated γ-Glu-Val internal standard solution.

-

Centrifuge again and transfer the final supernatant to an autosampler vial for analysis.

-

-

UHPLC-MS/MS Analysis:

-

Column: Acquity UPLC BEH C18 (or equivalent).

-

Injection Volume: 1 µL.

-

Gradient Program: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the derivatized analyte, followed by a wash and re-equilibration step.

-

Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

-

Quantitative Data for UHPLC-MS/MS Method Validation: [7]

| Parameter | γ-Glu-Val (Benzoylated) |

| Lower Limit of Quantification (LLOQ) | 1 nM |

| Linearity (r²) | > 0.99 (up to 100 µM) |

| Intra-day Accuracy | 100 ± 10% |

| Intra-day Precision (RSD) | < 15% |

| Concentration in HeLa cells | 1.96 ± 0.04 pmol/mg protein |

Mass Spectrometry Fragmentation Data: [8]

| Precursor Ion [M+H]⁺ (m/z) | Characteristic Fragment Ions (m/z) |

| 247.13 | 130.05 (Val-H₂O⁺), 84.04 (Glu-γ-CH₂CH₂⁺) |

Biological Activity and Signaling Pathways

γ-Glutamylvaline exhibits a range of biological activities, from taste modulation to anti-inflammatory effects. Its primary mechanism of action for its physiological effects is through the allosteric activation of the calcium-sensing receptor (CaSR), a G-protein coupled receptor.[8]

Kokumi Taste Sensation

γ-Glu-Val is a known "kokumi" substance. While nearly tasteless on its own, when added to savory matrices (e.g., containing monosodium glutamate and salt), it enhances mouthfulness, complexity, and the continuity of the taste.[3] The sensory detection threshold for its unspecific sensation is between 3.3 and 9.4 mmol/L, but this decreases significantly in the presence of savory compounds.[3]

Anti-Inflammatory Effects

A growing body of evidence highlights the anti-inflammatory potential of γ-Glu-Val, making it a molecule of interest for drug development.[8] In-vitro studies have demonstrated its ability to suppress inflammatory responses in various cell types.

Quantitative Data on Anti-inflammatory Effects in Human Aortic Endothelial Cells (HAoECs): [7]

| Inflammatory Marker | Treatment | % Reduction |

| VCAM-1 | 1 mM γ-Glu-Val | 44.56% |

| E-selectin | 1 mM γ-Glu-Val | 57.41% |

| IL-8 | 1 mM γ-Glu-Val | 40% |

| IL-6 | 1 mM γ-Glu-Val | 51% |

| MCP-1 | 1 mM γ-Glu-Val | Significant reduction from 9.70 to 6.6 ng/mL |

Signaling Pathways

The biological effects of γ-Glu-Val are primarily mediated through specific cellular pathways, including its own biosynthesis and its action on cell surface receptors.

γ-Glutamylvaline can be synthesized through multiple enzymatic routes. In industrial applications and in many biological systems, it is formed by the action of γ-glutamyltransferase (GGT), which transfers the γ-glutamyl moiety from a donor like glutathione (GSH) or glutamine to valine.[2][8] In organisms like Saccharomyces cerevisiae, it can also be produced as a byproduct of glutathione synthesis, where glutamate-cysteine ligase (GCL) directly links glutamate and valine.[4][10]

The anti-inflammatory effects of γ-Glu-Val are mediated by its allosteric activation of the Calcium-Sensing Receptor (CaSR).[1][7] Upon binding, γ-Glu-Val modulates CaSR-dependent downstream signaling cascades. This activation can lead to the recruitment of β-arrestin2, which interferes with pro-inflammatory signaling (e.g., the TAK1-TAB1 pathway), and can influence other pathways like Wnt/β-catenin and CREB, ultimately leading to a reduction in the expression of pro-inflammatory cytokines and adhesion molecules.[1][7]

The following diagram outlines the key steps in the quantitative analysis of γ-Glu-Val from a biological sample using UHPLC-MS/MS.

Applications in Drug Development and Future Perspectives

The unique properties of γ-glutamylvaline make it an attractive candidate for further investigation in drug development. Its role as a modulator of inflammatory pathways suggests potential therapeutic applications in chronic inflammatory diseases, such as cardiovascular conditions and gastrointestinal disorders.[8] The activation of the CaSR presents a specific target for intervention.

Key areas for future research and development include:

-

Pharmacokinetic Studies: A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) profile of γ-Glu-Val is necessary to evaluate its potential as a systemic therapeutic agent.

-

In Vivo Efficacy: While in vitro data is promising, more extensive in vivo studies in relevant animal models of inflammatory diseases are required to validate its therapeutic effects.

-

Structure-Activity Relationship (SAR): The development of analogs of γ-Glu-Val could lead to compounds with improved potency, stability, and selectivity for the CaSR, enhancing their drug-like properties.

-

Biomarker Development: Given its association with certain disease states, further research may validate its use as a clinical biomarker for diagnosis or prognosis.[7][9]

References

- 1. The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gamma-glutamyltransferase - Wikipedia [en.wikipedia.org]

- 3. gamma-Glutamylvaline | C10H18N2O5 | CID 7015683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Multiple pathways for the formation of the γ-glutamyl peptides γ-glutamyl-valine and γ- glutamyl-valyl-glycine in Saccharomyces cerevisiae [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Enzymatic synthesis of gamma-glutamylvaline to improve the bitter taste of valine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantitative analysis of γ-glutamylisoleucine, γ-glutamylthreonine, and γ-glutamylvaline in HeLa cells using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. gamma-Glutamylvaline | 2746-34-1 | Benchchem [benchchem.com]

- 9. Quantitative analysis of γ-glutamylisoleucine, γ-glutamylthreonine, and γ-glutamylvaline in HeLa cells using UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Multiple pathways for the formation of the γ-glutamyl peptides γ-glutamyl-valine and γ- glutamyl-valyl-glycine in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Glutamylvaline in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glutamylvaline (γ-EV), a naturally occurring dipeptide, has emerged as a significant modulator of cellular signaling pathways, primarily through its interaction with the Calcium-Sensing Receptor (CaSR). This technical guide provides an in-depth analysis of the molecular mechanisms underlying γ-EV's biological activities, with a focus on its anti-inflammatory and metabolic regulatory roles. Detailed experimental methodologies, quantitative data from key studies, and visual representations of the involved signaling cascades are presented to facilitate further research and drug development efforts in this promising area.

Introduction

This compound is a dipeptide composed of glutamic acid and valine, where the glutamic acid is linked via its gamma-carboxyl group.[1] While initially recognized for its "kokumi" taste enhancement in the food industry, recent scientific investigations have unveiled its potent biological activities.[2] γ-EV acts as an allosteric modulator of the Calcium-Sensing Receptor (CaSR), a Class C G-protein coupled receptor (GPCR) that plays a crucial role in calcium homeostasis and a variety of other physiological processes.[2][3] This interaction triggers a cascade of intracellular signaling events that influence inflammation, metabolic regulation, and cellular homeostasis.

The Calcium-Sensing Receptor (CaSR): The Primary Target of this compound

The CaSR is a ubiquitously expressed receptor that senses extracellular calcium levels.[4] Its activation by agonists like calcium or allosteric modulators like γ-EV leads to the engagement of multiple heterotrimeric G-proteins, primarily Gq/11, Gi/o, and G12/13.[5] This initiates a complex network of downstream signaling pathways.

CaSR-Mediated Signaling Pathways

The activation of CaSR by γ-EV triggers several key signaling cascades:

-

Gq/11 Pathway: This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[5]

-

Gi/o Pathway: Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5]

-

G12/13 Pathway: This pathway activates Rho GTPases, which are involved in regulating the actin cytoskeleton.[6]

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: CaSR activation can lead to the phosphorylation and activation of MAPK family members, such as ERK1/2, which are critical regulators of gene expression and cell proliferation.[5]

Below is a diagram illustrating the primary signaling pathways initiated by the activation of the Calcium-Sensing Receptor.

Anti-inflammatory Effects of this compound

A significant body of research highlights the potent anti-inflammatory properties of γ-EV in various cell types. The underlying mechanism is primarily the inhibition of pro-inflammatory signaling pathways initiated by cytokines like Tumor Necrosis Factor-alpha (TNF-α).

Inhibition of TNF-α Signaling in Intestinal Epithelial Cells

In intestinal epithelial cells, γ-EV has been shown to inhibit TNF-α-induced inflammation.[3] This is achieved through the CaSR-mediated attenuation of downstream inflammatory signaling.

The following diagram illustrates the proposed mechanism of γ-EV in mitigating TNF-α induced inflammation.

Modulation of Inflammatory Responses in Adipocytes

In adipocytes, γ-EV prevents low-grade chronic inflammation by suppressing the production of pro-inflammatory cytokines induced by TNF-α.[7] Furthermore, it modulates the crosstalk between the Wnt/β-catenin and PPARγ pathways.[7]

Role in Metabolic Regulation

Beyond its anti-inflammatory effects, γ-EV plays a role in regulating metabolic pathways, particularly in adipocytes.

Crosstalk with Wnt/β-catenin and PPARγ Pathways

γ-EV-induced CaSR activation has been shown to influence the Wnt/β-catenin and Peroxisome Proliferator-Activated Receptor gamma (PPARγ) pathways in adipocytes.[7] This crosstalk is crucial for adipocyte differentiation and function.

The logical relationship is depicted in the diagram below.

Quantitative Data Summary

The following tables summarize quantitative data from key studies on the effects of this compound.

Table 1: In Vitro Anti-inflammatory Effects of this compound

| Cell Type | Treatment | Target | Effect | Concentration | Reference |

| 3T3-L1 Mouse Adipocytes | γ-EV + TNF-α | IL-6 Production | Suppression | 10 μM | [7] |

| 3T3-L1 Mouse Adipocytes | γ-EV + TNF-α | MCP-1 Production | Suppression | 10 μM | [7] |

| 3T3-L1 Mouse Adipocytes | γ-EV | PPARγ Expression | Enhancement | 10 μM | [7] |

| 3T3-L1 Mouse Adipocytes | γ-EV | Adiponectin Expression | Enhancement | 10 μM | [7] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the cellular effects of this compound.

Cell Culture and Differentiation

-

3T3-L1 Adipocyte Differentiation: 3T3-L1 preadipocytes are cultured to confluence. Differentiation is induced by treating the cells with a cocktail typically containing insulin, dexamethasone, and isobutylmethylxanthine (IBMX). After a few days, the induction medium is replaced with a maintenance medium containing insulin until the cells fully differentiate into mature adipocytes, characterized by the accumulation of lipid droplets.[8][9]

CaSR Activation Assay

-

Intracellular Calcium Measurement: Cells expressing CaSR are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). Upon stimulation with γ-EV, changes in intracellular calcium concentration are measured using a fluorescence plate reader or microscope. The response is typically quantified as the change in fluorescence intensity.[10]

Western Blotting for Protein Expression and Phosphorylation

-

Principle: This technique is used to detect and quantify specific proteins in a cell lysate.

-

Protocol Outline:

-

Cell Lysis: Cells are treated with γ-EV and/or other stimuli (e.g., TNF-α) for the desired time. The cells are then lysed to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific to the target protein (e.g., phosphorylated ERK, IκBα, or total protein as a loading control). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensities are quantified using densitometry software.[11][12]

-

The general workflow for a Western Blot experiment is outlined below.

Wnt/β-catenin Signaling Assay

-

Luciferase Reporter Assay: Cells are co-transfected with a TCF/LEF-responsive luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization). Following treatment with γ-EV, cell lysates are assayed for both firefly and Renilla luciferase activity. An increase in the firefly/Renilla luciferase ratio indicates activation of the Wnt/β-catenin pathway.[13]

PPARγ Activation Assay

-

PPARγ Reporter Assay: A similar principle to the Wnt/β-catenin assay is used, but with a reporter plasmid containing a PPAR response element (PPRE) driving luciferase expression. Cells are treated with γ-EV, and the resulting luciferase activity is measured to determine the effect on PPARγ transcriptional activity.[14]

Conclusion and Future Directions

This compound is a promising bioactive dipeptide that exerts significant anti-inflammatory and metabolic regulatory effects through the allosteric modulation of the Calcium-Sensing Receptor. The signaling pathways initiated by γ-EV, including the inhibition of TNF-α signaling and the crosstalk with Wnt/β-catenin and PPARγ pathways, offer multiple avenues for therapeutic intervention in inflammatory and metabolic diseases.

Future research should focus on:

-

Elucidating the precise molecular interactions between γ-EV and the CaSR.

-

Identifying the full spectrum of downstream target genes regulated by γ-EV.

-

Conducting in vivo studies to validate the therapeutic potential of γ-EV in animal models of disease.

-

Exploring the potential of γ-EV and its derivatives as novel therapeutic agents for human health.

This technical guide provides a comprehensive overview of the current understanding of this compound's role in cellular signaling and serves as a valuable resource for researchers and drug development professionals in this field.

References

- 1. Investigating the Transepithelial Transport and Enzymatic Stability of Lactononadecapeptide (NIPPLTQTPVVVPPFLQPE), a 19-Amino Acid Casein-Derived Peptide in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. calcium-sensing receptor activation: Topics by Science.gov [science.gov]

- 3. Calcium-sensing receptor (CaSR): pharmacological properties and signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Calcium-sensing receptor - Wikipedia [en.wikipedia.org]

- 5. jme.bioscientifica.com [jme.bioscientifica.com]

- 6. The role of calcium-sensing receptor signaling in regulating transepithelial calcium transport - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug [frontiersin.org]

- 10. Activation of the calcium-sensing receptor by glutathione maillard products: Implications for kokumi sensation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. stemcell.com [stemcell.com]

- 12. arep.med.harvard.edu [arep.med.harvard.edu]

- 13. promegaconnections.com [promegaconnections.com]

- 14. Functional Activation of PPARγ in Human Upper Aerodigestive Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

Glutamylvaline: A Potential Biomarker in Disease States

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Glutamylvaline (γ-EV) is a dipeptide composed of glutamic acid and valine. As a product of protein metabolism and a component of the γ-glutamyl cycle, γ-EV is emerging as a potential biomarker with significant implications in various pathological conditions. Its role in cellular signaling, particularly through the activation of the calcium-sensing receptor (CaSR), suggests its involvement in inflammatory and metabolic pathways. This technical guide provides a comprehensive overview of the current understanding of γ-EV as a biomarker, focusing on its association with disease states, quantitative analysis, and the underlying molecular mechanisms.

Association with Disease States

While direct quantitative data on γ-EV in human disease states is still emerging, studies on related compounds and pathways provide compelling evidence for its potential as a biomarker in several key areas:

Cardiovascular and Metabolic Diseases

Research suggests a significant role for γ-glutamyl peptides in cardiovascular and metabolic health. γ-EV has been shown to reduce inflammatory responses in vascular endothelial cells, a key factor in the pathogenesis of atherosclerosis. This anti-inflammatory effect is mediated through the activation of the CaSR. In animal models of atherosclerosis, γ-EV intervention led to a reduction in inflammatory biomarkers such as VCAM-1, ICAM-1, and MCP-1 in the aorta.

Furthermore, studies on γ-glutamyl-leucine, a structurally similar dipeptide, have shown that higher levels are causally associated with an elevated risk of multiple cardio-metabolic factors, including body mass index, waist circumference, blood pressure, and triglycerides. Elevated levels of branched-chain amino acids (BCAAs), including valine, have also been linked to an increased risk of type 2 diabetes and insulin resistance. These findings suggest that altered γ-EV metabolism may be a key indicator of metabolic dysregulation.

Chronic Kidney Disease

The kidneys play a crucial role in amino acid metabolism. In patients with chronic kidney disease (CKD), the plasma amino acid profile is often altered. While specific data for γ-EV is limited, studies have shown that levels of valine, one of its constituent amino acids, can be affected in CKD. Some studies report a decrease in plasma valine in early-stage CKD, potentially indicating malnutrition, while others have found altered levels in patients undergoing hemodialysis. The monitoring of specific amino acid metabolites like γ-EV could therefore offer a more nuanced view of renal function and the metabolic health of CKD patients.

Cancer

Cancer cells exhibit reprogrammed metabolism, with a high demand for amino acids to fuel their growth and proliferation. While direct evidence linking γ-EV to cancer is still developing, γ-glutamyl peptides have been identified as potential biomarkers for certain cancers, including prostate cancer. A validated method for the quantification of γ-EV in HeLa cells has been developed, which can be a valuable tool for in vitro cancer research. Further metabolomic studies are needed to establish the concentration of γ-EV in different cancer types and its potential as a diagnostic or prognostic marker.

Quantitative Data

To date, quantitative data for this compound in human patient samples is not widely available in the literature. The following table summarizes the available quantitative data from a study on HeLa cells, which can serve as a reference for in vitro studies.

| Analyte | Concentration in HeLa Cells (pmol/mg protein) | Reference |

| γ-Glutamylvaline | 1.96 ± 0.04 | |

| γ-Glutamylisoleucine | 1.92 ± 0.06 | |

| γ-Glutamylthreonine | 10.8 ± 0.4 |

Signaling Pathways and Experimental Workflows

This compound and the Calcium-Sensing Receptor (CaSR) Signaling Pathway

This compound acts as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor involved in sensing extracellular calcium levels. This interaction triggers a signaling cascade with anti-inflammatory effects.

Biosynthesis of Glutamylvaline in Organisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known biosynthetic pathways of glutamylvaline in various organisms. The primary focus of current research has been on the γ-glutamyl-linked isomer, particularly in the model organism Saccharomyces cerevisiae. This document details the enzymatic reactions, relevant proteins, and available quantitative data. Additionally, it outlines key experimental protocols for the study of these pathways and proposes potential avenues for further investigation, including the less-understood biosynthesis of α-glutamylvaline and the role of non-ribosomal peptide synthetases (NRPSs).

Biosynthesis of γ-Glutamylvaline in Saccharomyces cerevisiae

In the budding yeast Saccharomyces cerevisiae, γ-glutamylvaline (γ-Glu-Val) is synthesized through two primary pathways. These pathways are interconnected with the metabolism of glutathione (GSH), a crucial cellular antioxidant.

Pathway 1: Direct Ligation of Glutamate and Valine

This pathway involves the direct enzymatic condensation of L-glutamate and L-valine to form γ-glutamylvaline. This reaction is primarily catalyzed by the glutamate-cysteine ligase (GCL), Gsh1p. While the primary role of Gsh1p is the synthesis of γ-glutamylcysteine, the first step in glutathione biosynthesis, it exhibits substrate promiscuity and can utilize valine as an alternative to cysteine.[1]

Pathway 2: Transpeptidation from Glutathione

The second major pathway for γ-glutamylvaline synthesis involves the transfer of a γ-glutamyl moiety from glutathione (GSH) to L-valine. This transpeptidation reaction is catalyzed by two main enzymatic systems in S. cerevisiae:

-

γ-Glutamyltransferase (GGT) Ecm38p: This enzyme is a key player in the degradation of extracellular glutathione and can transfer the γ-glutamyl group to various amino acids, including valine.[1]

-

The (Dug2p-Dug3p)2 Complex: This recently discovered complex is part of an alternative glutathione degradation pathway and has been shown to catalyze the transfer of the γ-glutamyl group from GSH to valine.[2]

The dipeptide γ-glutamylvaline can be further elongated to the tripeptide γ-glutamyl-valyl-glycine by the action of glutathione synthetase (Gsh2p), which normally catalyzes the addition of glycine to γ-glutamylcysteine.[1][3]

The biosynthesis of γ-glutamylvaline in S. cerevisiae is intricately linked to the cellular pathways of glutathione metabolism and amino acid homeostasis. The relative contribution of each pathway can be influenced by nutrient availability and cellular stress conditions.

Biosynthesis of γ-Glutamylvaline in Bacteria

The enzymatic synthesis of γ-glutamylvaline has also been demonstrated in bacteria, primarily through the action of γ-glutamyltranspeptidase (GGT). Bacterial GGTs are known for their broad substrate specificity and can be utilized for the in vitro synthesis of various γ-glutamyl compounds.

In a study using GGT from Escherichia coli, γ-glutamylvaline was synthesized from L-glutamine and L-valine.[4] This reaction provides a basis for the biotechnological production of this dipeptide.

Quantitative Data

Quantitative data on the biosynthesis of this compound is limited. The following tables summarize the available information from the literature.

Table 1: Optimal Conditions for Enzymatic Synthesis of γ-Glutamylvaline using Bacterial GGT

| Parameter | Value | Reference |

| Enzyme Source | Escherichia coli K-12 γ-Glutamyltranspeptidase | [4] |

| γ-Glutamyl Donor | L-Glutamine | [4] |

| Acceptor Substrate | L-Valine | [4] |

| Donor Concentration | 20 mM | [4] |

| Acceptor Concentration | 300 mM | [4] |

| Enzyme Concentration | 0.04 U/mL | [4] |

| pH | 10 | [4] |

| Temperature | 37 °C | [4] |

| Incubation Time | 3 hours | [4] |

| Yield | 88% (17.6 mM γ-Glu-Val) | [4] |

Table 2: Kinetic Parameters of Enzymes Involved in γ-Glutamylvaline Metabolism

| Enzyme | Organism | Substrate | Km | Vmax | Reference |

| (Dug2p-Dug3p)2 Complex | S. cerevisiae | Glutathione | 1.2 mM | Not Reported | [5] |

| γ-Glutamyltranspeptidase | E. coli K-12 | Glutathione (donor) | 35 µM | Not Reported | [6] |

| γ-Glutamyltranspeptidase | E. coli K-12 | γ-Glutamyl-p-nitroanilide (donor) | 35 µM | Not Reported | [6] |

| γ-Glutamyltranspeptidase | E. coli K-12 | Glycylglycine (acceptor) | 0.59 M | Not Reported | [6] |

| γ-Glutamyltranspeptidase | E. coli K-12 | L-Arginine (acceptor) | 0.21 M | Not Reported | [6] |

Note: Kinetic data for the direct interaction of S. cerevisiae enzymes with valine as a substrate for γ-glutamylvaline synthesis is not currently available in the literature.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound biosynthesis.

This protocol is adapted from the purification of His-tagged Dug2p and Dug3p expressed in E. coli for in vitro reconstitution.[6]

Experimental Workflow

Methodology:

-

Overexpression: Express His-tagged Dug2p and Dug3p separately in E. coli BL21(DE3) cells. Induce expression with IPTG at a low temperature (e.g., 16°C) overnight to improve protein solubility.

-

Cell Lysis: Resuspend cell pellets in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl) and lyse cells by sonication on ice.

-

Clarification: Centrifuge the lysate at high speed (e.g., 16,000 x g) to pellet cell debris.

-

Affinity Chromatography: Apply the supernatant to a Ni-NTA affinity column. Wash the column extensively with lysis buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged proteins with lysis buffer containing a high concentration of imidazole (e.g., 250 mM).

-

Dialysis: Dialyze the purified proteins against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol).

-

In Vitro Reconstitution and Gel Filtration: Mix equimolar amounts of purified Dug2p and Dug3p and incubate to allow complex formation. Further purify the complex by gel filtration chromatography to separate the complex from any remaining monomers or aggregates.[6]

This protocol is a general method for assaying GGT activity using a chromogenic substrate.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.5), the γ-glutamyl donor substrate (e.g., L-γ-glutamyl-p-nitroanilide), and an acceptor substrate (e.g., glycylglycine or L-valine).

-

Enzyme Addition: Initiate the reaction by adding the GGT-containing sample (e.g., purified enzyme, cell lysate).

-

Incubation: Incubate the reaction at a constant temperature (e.g., 37°C).

-

Detection: Monitor the release of p-nitroaniline by measuring the absorbance at 410 nm over time.

-

Calculation: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of p-nitroaniline.

This protocol is adapted from a method for quantifying γ-glutamylpeptides in cell extracts.[7]

Experimental Workflow

Methodology:

-

Metabolite Extraction: Quench metabolism rapidly (e.g., with cold methanol) and extract metabolites from cell pellets using a suitable solvent system (e.g., methanol/water).

-

Internal Standard: Add a known amount of a stable isotope-labeled internal standard (e.g., 13C, 15N-labeled γ-glutamylvaline) to the extract for accurate quantification.

-

LC-MS/MS Analysis: Separate the metabolites using liquid chromatography (e.g., HILIC or reversed-phase) coupled to a tandem mass spectrometer.

-

Quantification: Monitor specific precursor-to-product ion transitions for both the native and isotope-labeled γ-glutamylvaline. The ratio of the peak areas of the native analyte to the internal standard is used to determine the concentration.

Biosynthesis of α-Glutamylvaline and the Role of Non-Ribosomal Peptide Synthetases (NRPS)

The biosynthesis of the α-linked isomer of this compound is less well understood. While ribosomal synthesis would typically involve the formation of a polypeptide chain from which the dipeptide could be proteolytically cleaved, a dedicated pathway for the direct synthesis of α-glutamylvaline has not been extensively characterized.

Non-Ribosomal Peptide Synthetases (NRPSs) represent a major alternative pathway for peptide synthesis in microorganisms.[6] These large, modular enzymes can incorporate a wide variety of standard and non-standard amino acids into peptides without the need for an mRNA template. An NRPS module is typically responsible for the activation and incorporation of a single amino acid. A hypothetical NRPS for this compound would consist of two modules, one specific for glutamate and the other for valine.

To date, a specific NRPS responsible for the synthesis of this compound has not been definitively identified. However, the vast diversity of NRPSs in nature suggests that such an enzyme could exist. Identifying and characterizing a this compound-producing NRPS would be a significant advancement in understanding the biosynthesis of this dipeptide.

Future Directions and Research Opportunities

The study of this compound biosynthesis presents several exciting avenues for future research:

-

Elucidation of α-Glutamylvaline Biosynthesis: A primary goal should be the identification and characterization of the biosynthetic pathway for α-glutamylvaline in various organisms. This could involve screening for enzymatic activities that ligate glutamate and valine through an α-peptide bond or searching for NRPS gene clusters with modules specific for these amino acids.

-

Kinetic Characterization of S. cerevisiae Enzymes: Detailed kinetic studies are needed to determine the Km and Vmax values of Gsh1p, Ecm38p, and the (Dug2p-Dug3p)2 complex with valine as a substrate. This will provide a quantitative understanding of the efficiency of each pathway.

-

Structural Biology: Solving the crystal structures of the enzymes involved in this compound biosynthesis, particularly in complex with their substrates, would provide invaluable insights into their catalytic mechanisms and substrate specificity.

-

Biotechnological Applications: A deeper understanding of these biosynthetic pathways could enable the development of engineered microorganisms for the efficient and sustainable production of this compound, which has potential applications in the food and pharmaceutical industries.

This technical guide provides a solid foundation for researchers and professionals in the field. As our understanding of these intricate biosynthetic pathways continues to grow, so too will the opportunities for their application in science and industry.

References

- 1. Amino acid synthesis - Wikipedia [en.wikipedia.org]

- 2. Multiple pathways for the formation of the γ-glutamyl peptides γ-glutamyl-valine and γ- glutamyl-valyl-glycine in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Multiple pathways for the formation of the γ-glutamyl peptides γ-glutamyl-valine and γ- glutamyl-valyl-glycine in Saccharomyces cerevisiae | PLOS One [journals.plos.org]

- 4. Enzymatic synthesis of gamma-glutamylvaline to improve the bitter taste of valine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glutathione degradation by the alternative pathway (DUG pathway) in Saccharomyces cerevisiae is initiated by (Dug2p-Dug3p)2 complex, a novel glutamine amidotransferase (GATase) enzyme acting on glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glutathione Degradation by the Alternative Pathway (DUG Pathway) in Saccharomyces cerevisiae Is Initiated by (Dug2p-Dug3p)2 Complex, a Novel Glutamine Amidotransferase (GATase) Enzyme Acting on Glutathione - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitative analysis of γ-glutamylisoleucine, γ-glutamylthreonine, and γ-glutamylvaline in HeLa cells using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

The Role of γ-L-Glutamyl-L-Valine in Kokumi Taste Perception: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of γ-L-glutamyl-L-valine (γ-EV), a dipeptide recognized for its significant contribution to kokumi taste perception. While not possessing a distinct taste itself, γ-EV enhances the foundational tastes of sweet, salty, and umami, imparting a sense of richness, mouthfulness, and continuity. This phenomenon is primarily mediated through the activation of the Class C G-protein coupled receptor, the calcium-sensing receptor (CaSR), which is expressed in taste bud cells. This guide details the mechanism of action of γ-EV, including the CaSR signaling cascade, and presents detailed experimental protocols for its study, including in-vitro receptor activation assays and human sensory analysis. Quantitative data on the potency of γ-EV and related peptides are summarized, and key biosynthetic pathways are illustrated. This document serves as a comprehensive resource for researchers in the fields of sensory science, food chemistry, and pharmacology who are investigating taste modulation and CaSR-targeted compounds.

Introduction to Kokumi and γ-Glutamyl-Valine

The concept of kokumi, a Japanese term, describes a taste sensation that enhances the primary tastes of sweet, salty, and umami. It is often characterized by qualities such as thickness, continuity, complexity, and mouthfulness. Unlike the five basic tastes, kokumi is not a taste modality on its own but rather a modulator that amplifies and prolongs other taste sensations.

A key class of molecules responsible for inducing the kokumi sensation are γ-glutamyl peptides. Among these, γ-L-glutamyl-L-valine (γ-EV) has been identified as a significant contributor. These peptides have been isolated from various food sources, including beans and yeast extract. The primary receptor for kokumi substances, including γ-EV, has been identified as the calcium-sensing receptor (CaSR), which is present in taste cells. The interaction between γ-EV and CaSR initiates a signaling cascade that ultimately leads to the perception of enhanced taste.

Mechanism of Action: The Calcium-Sensing Receptor (CaSR) Pathway

The perception of kokumi by γ-EV is initiated by its interaction with the calcium-sensing receptor (CaSR), a G-protein coupled receptor (GPCR) belonging to family C. The activation of CaSR by γ-EV is an allosteric modulation, meaning γ-EV binds to a site on the receptor distinct from the primary orthosteric binding site for calcium ions. This binding event potentiates the receptor's sensitivity to extracellular calcium and triggers a downstream signaling cascade.

The CaSR is coupled to heterotrimeric G-proteins, primarily of the Gq/11 and Gi families. Upon activation by γ-EV, the Gq/11 protein activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). This transient increase in intracellular Ca2+ concentration is a critical step in the signaling pathway that leads to the modulation of taste perception.

Signaling Pathway Diagram

Caption: CaSR signaling pathway initiated by γ-EV.

Quantitative Data: CaSR Activation by γ-Glutamyl Peptides

The potency of various γ-glutamyl peptides in activating the human calcium-sensing receptor (hCaSR) can be quantified by determining their half-maximal effective concentration (EC50). Lower EC50 values indicate higher potency. The following table summarizes the EC50 values for γ-EV and other notable kokumi peptides from studies using HEK-293 cells expressing the hCaSR.

| Peptide | Abbreviation | EC50 (µM) for hCaSR | Reference(s) |

| γ-Glutamyl-valine | γ-EV | 1.34 | [1] |

| γ-Glutamyl-valyl-glycine | γ-EVG | 0.033 - 0.0419 | [1][2] |

| γ-Glutamyl-cysteine | γ-EC | 0.458 | [1] |

| Glutathione | GSH | 0.058 - 0.0765 | [1][2] |

| γ-Glutamyl-alanine | γ-EA | 3.65 | [1] |

Note: EC50 values can vary slightly between different experimental setups and cell lines.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of γ-EV and kokumi taste.

In-Vitro CaSR Activation Assay

This protocol describes an intracellular calcium mobilization assay using Human Embryonic Kidney (HEK293) cells stably expressing the human CaSR. The assay measures the increase in intracellular calcium concentration upon peptide application using a fluorescent calcium indicator like Fura-2 AM.

Objective: To determine the potency (EC50) of γ-EV and other peptides in activating the CaSR.

Materials:

-

HEK293 cells stably co-transfected with human CaSR and a G-protein like Gα15.

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS).

-

Poly-D-lysine coated 96-well black, clear-bottom microplates.

-

Fura-2 AM (acetoxymethyl ester) calcium indicator dye.

-

Pluronic F-127.

-

Probenecid.

-

Hanks' Balanced Salt Solution (HBSS) or a similar physiological salt solution, supplemented with HEPES buffer (pH 7.4) and CaCl2.

-

Test peptides (e.g., γ-EV) dissolved in assay buffer.

-

Fluorescence plate reader with dual excitation capabilities (e.g., 340 nm and 380 nm) and emission detection at ~510 nm.

Procedure:

-

Cell Culture and Plating:

-

Culture the CaSR-expressing HEK293 cells in DMEM with 10% FBS at 37°C in a 5% CO2 incubator.

-

Seed the cells into 96-well black, clear-bottom plates at a density that will result in an 80-90% confluent monolayer on the day of the assay (e.g., 4.5 x 10^4 cells/well)[3]. Allow cells to adhere and grow for 24-48 hours.

-

-

Dye Loading:

-

Prepare a Fura-2 AM loading buffer. A typical buffer consists of HBSS containing 2-5 µM Fura-2 AM, 0.02% Pluronic F-127 (to aid dye solubilization), and 2.5 mM probenecid (to inhibit dye extrusion from the cells)[3].

-

Aspirate the culture medium from the wells.

-

Wash the cell monolayer once with 200 µL of HBSS.

-

Add 100 µL of the Fura-2 AM loading buffer to each well.

-

Incubate the plate at room temperature or 37°C for 60 minutes in the dark[3][4].

-

-

Cell Washing:

-

After incubation, gently aspirate the loading buffer.

-

Wash the cells twice with 200 µL of HBSS containing 2.5 mM probenecid to remove extracellular dye.

-

After the final wash, add 180 µL of assay buffer (HBSS with probenecid) to each well and incubate for at least 20 minutes to allow for complete de-esterification of the Fura-2 AM within the cells.

-

-

Fluorescence Measurement:

-

Set the fluorescence plate reader to measure fluorescence intensity at an emission wavelength of 510 nm, with alternating excitation at 340 nm (for Ca2+-bound Fura-2) and 380 nm (for Ca2+-free Fura-2).

-

Establish a baseline fluorescence reading for approximately 10-20 seconds.

-

Add 20 µL of the test peptide solution (at 10x the final desired concentration) to the wells.

-

Immediately begin recording the fluorescence intensity at both excitation wavelengths for 2-3 minutes.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence emission at 510 nm from excitation at 340 nm to that from excitation at 380 nm (Ratio 340/380).

-

The change in this ratio over time reflects the change in intracellular calcium concentration.

-

Plot the peak change in the 340/380 ratio against the logarithm of the peptide concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Experimental Workflow: CaSR Assay

Caption: Workflow for a CaSR activation assay.

Human Sensory Evaluation: Quantitative Descriptive Analysis (QDA)

This protocol outlines a method for quantifying the kokumi-enhancing effect of γ-EV using a trained human sensory panel.

Objective: To measure the intensity of kokumi-related sensory attributes (mouthfulness, continuity, complexity) imparted by γ-EV to a basic taste solution.

Materials:

-

A panel of 10-20 trained sensory assessors.

-

A base solution, e.g., a model chicken broth or a solution containing 0.5% Monosodium Glutamate (MSG) and 0.5% NaCl.

-

γ-EV solutions at various concentrations (e.g., 0.05%, 0.10%, 0.25% w/w) dissolved in the base solution[1].

-